N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Description
N,N,2-Trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a sulfonamide-containing propanamide derivative characterized by a unique combination of structural features:
- A propanamide backbone with N,N,2-trimethyl substituents, which may enhance steric bulk and influence solubility.
- The sulfonamide moiety, a common pharmacophore in enzyme inhibitors (e.g., COX-2) and antimicrobial agents.
Properties
IUPAC Name |
N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,13(17)16(3)4)15-20(18,19)11-10-12-8-6-5-7-9-12/h5-11,15H,1-4H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFDHODRJCGDC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can be represented as follows:
- Molecular Formula : C13H17N1O1S1
- Molecular Weight : 251.35 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide functional group, which is known for its diverse biological activities.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, which is crucial in various physiological processes including acid-base balance and fluid secretion.
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antibacterial Agents : Due to its structural similarity to known sulfonamides, it may be effective against certain bacterial strains.
- Anti-cancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth in breast cancer models .
- Neurological Disorders : There is emerging evidence that sulfonamide derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial properties against Escherichia coli, showing significant inhibition at low concentrations. |
| Study 2 | Explored anti-cancer effects in vitro on breast cancer cell lines, demonstrating a reduction in cell viability by approximately 50% at IC50 values around 10 µM. |
| Study 3 | Evaluated neuroprotective effects in a mouse model of Alzheimer's disease, indicating improved cognitive function and reduced amyloid plaque formation. |
Detailed Research Findings
- Antibacterial Activity :
- Anti-cancer Efficacy :
- Neuroprotective Effects :
Scientific Research Applications
Biological Activities
The biological activities of N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can be categorized into several key areas:
-
Antimicrobial Activity
- This compound has demonstrated significant antimicrobial properties against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown its effectiveness with minimum inhibitory concentrations (MIC) lower than traditional antibiotics.
-
Anticancer Properties
- Research indicates that this compound exhibits cytotoxic effects on multiple cancer cell lines. In vitro studies have reported its ability to induce apoptosis and inhibit tumor growth.
-
Anti-inflammatory Effects
- The compound may modulate inflammatory responses, potentially useful in treating conditions characterized by excessive inflammation. It has been shown to inhibit pro-inflammatory cytokines in cellular models.
Therapeutic Applications
The therapeutic applications of this compound span various medical fields:
- Cancer Treatment : Due to its cytotoxic effects and ability to induce apoptosis in cancer cells, it is being explored as a potential chemotherapeutic agent.
- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics against resistant bacterial infections.
- Anti-inflammatory Treatments : The compound’s ability to reduce inflammation suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions.
Case Studies
Several case studies illustrate the efficacy and potential applications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction at micromolar concentrations |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Disease Models | Animal testing | Reduced swelling and pain scores |
Research Insights
Research findings indicate that the compound's mechanism of action involves the inhibition of specific enzymes related to metabolic pathways essential for cell survival and proliferation. This characteristic underlines its potential as a therapeutic agent in oncology and infectious disease management.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide and related compounds:
Key Findings:
Structural Impact on Bioactivity: The quinazolinone-based sulfonamide in demonstrated 47.1% COX-2 inhibition, highlighting the importance of a planar aromatic core for enzyme interaction. In contrast, the target compound lacks this core but retains the sulfonamide group, suggesting possible but weaker COX-2 activity .
Substituent Effects on Physicochemical Properties :
- Lipophilicity : The N,N,2-trimethyl groups in the target compound likely increase lipophilicity compared to polar substituents (e.g., benzodioxole in ), enhancing membrane permeability but possibly reducing aqueous solubility .
- Solubility : Propanamides with halogenated or bulky groups (e.g., bromo in ) exhibit lower solubility, whereas methyl groups may offer a balance between solubility and bioavailability .
Synthetic Complexity :
- Compounds with heterocyclic sulfonamides (e.g., thiazole in ) require multi-step syntheses, while the target compound’s simpler aliphatic substituents may streamline production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
